molecular formula C16H14N6O B12723162 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- CAS No. 126874-65-5

11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-

Cat. No.: B12723162
CAS No.: 126874-65-5
M. Wt: 306.32 g/mol
InChI Key: PLMCTCFGZLOZKC-UHFFFAOYSA-N
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Description

11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-: is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a pyridoquinazolinone core with an isopropyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinazoline derivative, the introduction of the isopropyl group can be achieved through alkylation reactions. The tetrazole ring is often introduced via cycloaddition reactions involving azides and nitriles.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Introduction of various functional groups onto the tetrazole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- exerts its effects involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    11H-Pyrido(2,1-b)quinazolin-11-one: Lacks the isopropyl and tetrazole groups.

    8-(1-Methylethyl)-2-(1H-tetrazol-5-yl)-quinazoline: Lacks the pyridoquinazolinone core.

    2-(1H-Tetrazol-5-yl)-quinazoline: Lacks the isopropyl group and pyridoquinazolinone core.

Uniqueness: The presence of both the isopropyl group and the tetrazole ring in 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- makes it unique

Properties

CAS No.

126874-65-5

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

8-propan-2-yl-2-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C16H14N6O/c1-9(2)11-4-6-14-17-13-5-3-10(15-18-20-21-19-15)7-12(13)16(23)22(14)8-11/h3-9H,1-2H3,(H,18,19,20,21)

InChI Key

PLMCTCFGZLOZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C4=NNN=N4)C=C1

Origin of Product

United States

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